molecular formula C12H14F2N2O3 B8287253 2-(Difluoromethyl)-5-(isobutyramidomethyl)nicotinic acid

2-(Difluoromethyl)-5-(isobutyramidomethyl)nicotinic acid

Cat. No. B8287253
M. Wt: 272.25 g/mol
InChI Key: YHSPOCHEGHGPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-5-(isobutyramidomethyl)nicotinic acid is a useful research compound. Its molecular formula is C12H14F2N2O3 and its molecular weight is 272.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Difluoromethyl)-5-(isobutyramidomethyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)-5-(isobutyramidomethyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Difluoromethyl)-5-(isobutyramidomethyl)nicotinic acid

Molecular Formula

C12H14F2N2O3

Molecular Weight

272.25 g/mol

IUPAC Name

2-(difluoromethyl)-5-[(2-methylpropanoylamino)methyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H14F2N2O3/c1-6(2)11(17)16-5-7-3-8(12(18)19)9(10(13)14)15-4-7/h3-4,6,10H,5H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

YHSPOCHEGHGPCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1=CC(=C(N=C1)C(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolve ethyl 2-(difluoromethyl)-5-{[(2-methylpropanoyl)amino]methyl}pyridine-3-carboxylate (414 g, 1.38 mol, 1.0 equiv) in 1,4-dioxane (4.97 L). Add water (2.48 L) and lithium hydroxide (125.6 g, 2.96 mol, 2.5 equiv); then stir the resulting mixture for 60 min at room temperature. Concentrate the 1,4-dioxane solution to ½ volume under reduced pressure, and add hydrochloric acid (5 N, 1.16 L, 5.79 mol, 4.2 equiv) slowly to maintain temperature at less than 20° C. until the pH is 2. Collect the solids by filtration; air dry for 18 hours; and then in a vacuum oven at 40° C. for 18 hours to give a white solid, (355.4 g, 94.7% yield). MS (m/z) 303 (M+1).
Quantity
4.97 L
Type
solvent
Reaction Step One
Name
Quantity
2.48 L
Type
reactant
Reaction Step Two
Quantity
125.6 g
Type
reactant
Reaction Step Three
Quantity
1.16 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-(difluoromethyl)-5-(isobutyramidomethyl)nicotinate (200 mg, 0.66 mmol) in 1,4-Dioxane was added a solution of LiOH (70 mg, 1.66 mmol) in H2O (1 mL) and the reaction mixture was stirred at rt for 1 h. Then the reaction mixture was quenched with 1N HCl and the precipitated solid was filtered and dried to afford 150 mg of the title product. 1H NMR (300 MHz, DMSO d6): δ 13.98 (br s, 1H), 8.72 (s, 1H), 8.45 (t, 1H), 8.17 (s, 1H), 7.67-7.32 (t, J=54 Hz, 1H), 4.39-4.37 (d, J=5.7 Hz, 2H), 2.43 (m, 1H), 1.04-1.02 (d, J=6.6 Hz, 6H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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